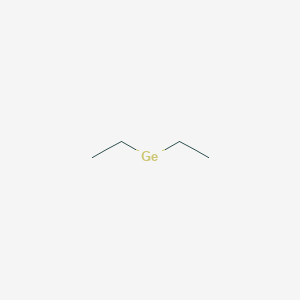![molecular formula C11H21K3N2O9Si+2 B12353002 Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate is a complex organometallic compound. It is known for its chelating properties, which means it can bind to metal ions, making it useful in various industrial and scientific applications. The compound is often used to eliminate inhibition of enzyme-catalyzed reactions due to traces of heavy metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the tripotassium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then dried and packaged for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate primarily undergoes chelation reactions. It can form stable complexes with metal ions such as calcium, magnesium, and iron. These reactions are crucial in various applications, including water treatment and biochemical assays .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions, often in the presence of a buffer to maintain the pH. Common reagents include metal salts like calcium chloride, magnesium sulfate, and ferric chloride. The reactions are typically carried out at room temperature .
Major Products Formed
The major products of these reactions are metal-chelate complexes, which are stable and soluble in water. These complexes are used in various applications, including as additives in detergents and as stabilizers in biochemical assays .
Applications De Recherche Scientifique
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects through chelation, where it binds to metal ions via its carboxylate and amine groups. This binding forms stable, water-soluble complexes that can be easily removed from solutions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but different metal ion affinities.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites, making it less effective in some applications.
Uniqueness
This compound is unique due to its ability to form stable complexes with a wide range of metal ions and its enhanced solubility in water. This makes it particularly useful in applications where other chelating agents may not be as effective .
Propriétés
Formule moléculaire |
C11H21K3N2O9Si+2 |
|---|---|
Poids moléculaire |
470.67 g/mol |
Nom IUPAC |
tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate |
InChI |
InChI=1S/C11H22N2O9Si.3K/c14-9(15)6-12(2-1-5-23(20,21)22)3-4-13(7-10(16)17)8-11(18)19;;;/h20-22H,1-8H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-1 |
Clé InChI |
WYXIHHXXHSHXJL-UHFFFAOYSA-M |
SMILES canonique |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])C[Si](O)(O)O.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B12352919.png)
![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)



![4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B12352957.png)
![(alphaS)-N-[(1S)-2-[[(5S)-4,5-Dihydro-3-methyl-4-oxo-3H-2,3-benzodiazepin-5-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-alpha-hydroxybenzeneacetamide](/img/structure/B12352966.png)

![N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine](/img/structure/B12352984.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12353009.png)
